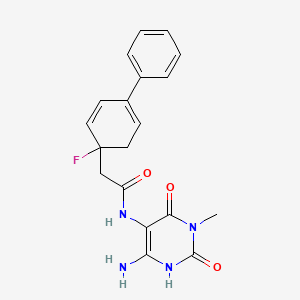

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)acetamide is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H20N4O3 and features a pyrimidine ring substituted with an acetamide group. The presence of a fluorinated phenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Acetylation : The introduction of the acetamide group is performed using acetic anhydride or acetyl chloride.

- Fluorination : The fluorinated phenyl moiety is integrated using electrophilic aromatic substitution methods.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , primarily through the inhibition of specific kinases involved in tumor growth and proliferation. For instance:

- Mechanism of Action : It modulates pathways associated with cell cycle regulation and apoptosis. Studies have shown that it can induce cell death in various cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation signals .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal:

- Bactericidal Effects : Significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli has been reported .

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes:

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 25 |

| Cyclooxygenase | Noncompetitive | 30 |

This inhibition profile suggests potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a study published in Clinical Cancer Research, the compound was tested against various cancer cell lines. It showed a dose-dependent inhibition of cell growth with an IC50 value ranging from 10 to 30 µM across different lines . The study concluded that the compound could serve as a lead for developing new anticancer agents.

Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that it effectively inhibited bacterial growth at concentrations as low as 15 µg/mL, highlighting its potential as a novel antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C19H19FN4O3

- Molecular Weight : 370.4 g/mol

- CAS Number : 167299-12-9

The structural configuration includes a pyrimidine ring and a fluoro-substituted phenyl group, which are key to its biological activity.

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| SNB-19 | 86.61 | |

| OVCAR-8 | 85.26 | |

| NCI-H40 | 75.99 | |

| HOP-92 | 67.55 | |

| MDA-MB-231 | 56.53 |

These findings indicate that the compound exhibits significant growth inhibition across multiple cancer types, suggesting its potential as a lead compound in anticancer drug development.

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

- Anti-inflammatory Activity : In silico studies have indicated potential as a 5-lipoxygenase inhibitor, which is relevant for inflammatory conditions .

- Antimicrobial Properties : Some derivatives of similar compounds have been reported to possess antimicrobial activity, indicating that this compound may also warrant investigation in this area.

Case Studies and Research Insights

Several case studies have documented the synthesis and biological evaluation of derivatives related to this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound?

The synthesis likely involves multi-step reactions, starting with functionalization of the pyrimidinone core followed by coupling with the fluorophenylcyclohexadienyl-acetamide moiety. A plausible approach includes:

- Step 1 : Synthesis of the 6-amino-3-methyl-2,4-dioxo-tetrahydro-pyrimidinyl scaffold via cyclocondensation of urea derivatives with β-keto esters under acidic conditions .

- Step 2 : Introduction of the acetamide side chain through nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride intermediates) .

- Step 3 : Fluorination and cyclohexadienyl ring formation via Suzuki-Miyaura cross-coupling or photochemical methods . Purification can be achieved via recrystallization (polar solvents like ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Which analytical techniques are critical for structural confirmation?

- X-ray crystallography : Resolves absolute stereochemistry and confirms substituent positioning. Use SHELXL for refinement, ensuring data collection at low temperature (100 K) to minimize thermal motion artifacts .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals:

- Pyrimidinone NH (~10–12 ppm), fluorinated cyclohexadienyl protons (δ 5.5–7.5 ppm), and acetamide carbonyl (170–175 ppm in ¹³C) .

- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]⁺) with <3 ppm mass accuracy.

Q. How can solubility challenges in biological assays be mitigated?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Prodrug strategies : Introduce phosphate or ester groups at the pyrimidinone NH or acetamide carbonyl to improve bioavailability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions may arise from dynamic processes (tautomerism) or impurities. Solutions include:

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts in the pyrimidinone ring) by analyzing signal broadening or splitting at elevated temperatures.

- HPLC-MS purity checks : Ensure >95% purity to rule out impurity interference .

- DFT calculations : Compare computed ¹H/¹³C chemical shifts (using Gaussian or ORCA) with experimental data to validate the dominant tautomer .

Q. What strategies optimize low yields in the final coupling step?

Low yields often stem from steric hindrance or competing side reactions. Consider:

- Catalytic systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling or HATU/DIPEA for amide bond formation to enhance efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) and improve regioselectivity .

- Protecting groups : Temporarily protect reactive sites (e.g., pyrimidinone NH with Boc) to prevent undesired side reactions .

Q. How can computational methods predict structure-activity relationships (SAR)?

- Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., kinases) to identify key interactions (H-bonding with the pyrimidinone carbonyl, hydrophobic contacts with the fluorophenyl group) .

- QSAR modeling : Use descriptors like logP, polar surface area, and Fukui indices to correlate structural features with biological activity .

Q. What experimental designs address polymorphic variability?

Polymorphs can affect dissolution rates and stability. Strategies include:

- Crystallization screening : Test solvents (e.g., acetonitrile, toluene) and cooling rates to isolate stable forms.

- PXRD and DSC : Characterize thermal stability (melting endotherms) and lattice parameters .

- Accelerated stability studies : Store polymorphs at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Properties

Molecular Formula |

C19H19FN4O3 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-2-(1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)acetamide |

InChI |

InChI=1S/C19H19FN4O3/c1-24-17(26)15(16(21)23-18(24)27)22-14(25)11-19(20)9-7-13(8-10-19)12-5-3-2-4-6-12/h2-9H,10-11,21H2,1H3,(H,22,25)(H,23,27) |

InChI Key |

LSQXJHPVMICOTH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)NC(=O)CC2(CC=C(C=C2)C3=CC=CC=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.